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Fast Track Designation and Regulatory Context

The U.S. Food and Drug Administration (FDA) granted Fast Track Designation to paxalisib (formerly
GDC-0084) in combination with radiation therapy for the treatment of patients with solid tumor brain
metastases harboring PI3K pathway mutations on July 7, 2023 [1] [2]. This designation is intended to

expedite the development and review of this drug combination.

This was not the first regulatory designation for paxalisib. The drug had previously received:

¢ Orphan Drug Designation for glioblastoma in February 2018 [2] [3].
¢ Fast Track Designation for glioblastoma in August 2020 [2] [3].

Clinical Data from the Supporting Phase 1 Trial
(NCT04192981)

The Fast Track Designation was supported by interim data from a Phase 1 clinical trial (NCT04192981)
sponsored by Memorial Sloan Kettering Cancer Center [1]. The study investigated concurrent paxalisib and
whole brain radiotherapy (WBRT) in patients with solid tumor brain metastases or leptomeningeal

metastases harboring PI3K pathway mutations [4] [5].
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Key Efficacy Results: The table below summarizes the promising efficacy signals observed in the initial

dose-escalation phase (Part A) of the study.

. Historical
.. Patient Overall Response . -

Cohort Detail . ORR with Key Findings

Population Rate (ORR)

WBRT Alone

Part A (Dose- 9 evaluable 100% (all 9 patients)  Typically 20- All evaluable patients
Escalation) patients with [6] [5] 45% [6] [3] experienced a complete

BM or LM [6] or partial response per

[5] RANO-BM criteria within

3 months [5].

Part B 17 evaluable 67% Partial Information Confirmed promising
(Dose- patients at MTD Response (PR) rate;  missing clinical activity and
Expansion) (45mgq) [3] over two-thirds compared favorably to

achieved intracranial
response [3]

historical WBRT data [3].

Safety and Tolerability: The study established the safety profile and maximum tolerated dose (MTD) for

the combination.

¢ Maximum Tolerated Dose (MTD): 45 mg daily of paxalisib in combination with WBRT [1] [5].
¢ Dose-Limiting Toxicities (DLTs): At the 60 mg dose, two DLTs were observed: one patient
experienced grade 3 nausea and vomiting, and another had grade 4 enterocolitis and neutropenia [1]

[5].

e Common Adverse Events: The most frequently reported adverse events were nausea, vomiting,
and hyperglycemia [3].

Scientific Rationale and Mechanism of Action

The development of this combination is grounded in a strong biological rationale:

e Targeted Mechanism: Paxalisib is a brain-penetrant, small-molecule dual inhibitor of the
PI3BK/IAkt/mTOR pathway [7] [8]. This pathway is a critical controller of cell growth and division and is
aberrantly activated in many cancers.

© 2026 Smolecule. All rights reserved.

217

Tech Support


https://smallcaps.com.au/article/kazia-therapeutics-reveals-response-rate-interim-data-brain-metastases-drug-trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354144/
https://smallcaps.com.au/article/kazia-therapeutics-reveals-response-rate-interim-data-brain-metastases-drug-trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354144/
https://smallcaps.com.au/article/kazia-therapeutics-reveals-response-rate-interim-data-brain-metastases-drug-trial
https://www.prnewswire.com/news-releases/kazia-therapeutics-announces-presentation-of-promising-phase-i-data-evaluating-concurrent-paxalisib-and-radiation-therapy-in-patients-with-solid-tumor-brain-metastases-or-leptomeningeal-metastases-harboring-pi3k-pathway-mutations--302265538.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354144/
https://www.prnewswire.com/news-releases/kazia-therapeutics-announces-presentation-of-promising-phase-i-data-evaluating-concurrent-paxalisib-and-radiation-therapy-in-patients-with-solid-tumor-brain-metastases-or-leptomeningeal-metastases-harboring-pi3k-pathway-mutations--302265538.html
https://www.prnewswire.com/news-releases/kazia-therapeutics-announces-presentation-of-promising-phase-i-data-evaluating-concurrent-paxalisib-and-radiation-therapy-in-patients-with-solid-tumor-brain-metastases-or-leptomeningeal-metastases-harboring-pi3k-pathway-mutations--302265538.html
https://www.prnewswire.com/news-releases/kazia-therapeutics-announces-presentation-of-promising-phase-i-data-evaluating-concurrent-paxalisib-and-radiation-therapy-in-patients-with-solid-tumor-brain-metastases-or-leptomeningeal-metastases-harboring-pi3k-pathway-mutations--302265538.html
https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.targetedonc.com/view/fda-awards-fast-track-designation-to-paxalisib-with-radiation-for-brain-metastases
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354144/
https://www.targetedonc.com/view/fda-awards-fast-track-designation-to-paxalisib-with-radiation-for-brain-metastases
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354144/
https://www.prnewswire.com/news-releases/kazia-therapeutics-announces-presentation-of-promising-phase-i-data-evaluating-concurrent-paxalisib-and-radiation-therapy-in-patients-with-solid-tumor-brain-metastases-or-leptomeningeal-metastases-harboring-pi3k-pathway-mutations--302265538.html
https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.kaziatherapeutics.com/site/for-researchers/paxalisib
https://www.biospace.com/press-releases/kazia-therapeutics-announces-transformative-preclinical-data-demonstrating-paxalisibs-potential-to-overcome-immunotherapy-resistance-in-triple-negative-breast-cancer-tnbc
https://www.smolecule.com/products/s528760?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

* Blood-Brain Barrier (BBB) Penetration: A key differentiating feature of paxalisib is that it was
specifically designed to cross the blood-brain barrier, which is a major challenge in treating central
nervous system malignancies [7].

¢ Overcoming Radioresistance: Preclinical and clinical evidence suggests that brain metastases with
activating PI3K pathway mutations are more resistant to radiation therapy. The combination of
paxalisib with radiation is a logical strategy to block this pro-survival pathway and potentially re-
sensitize tumors to treatment [1].

The diagram below illustrates the core scientific rationale and experimental workflow that forms the basis

for this clinical development program.
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Detailed Experimental Protocol
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For researchers, here are the key methodological details from the Phase 1 trial (NCT04192981) [4] [2] [5]:

Study Design: Single institution, open-label, Phase I trial with a two-part design.
o Part A: Standard 3 + 3 dose escalation of paxalisib at 45mg, 60mg, or 75mg daily for two
weeks with concomitant WBRT.
o Part B: Dose-expansion cohort to confirm safety and preliminary efficacy at the established
MTD of 45mg.
¢ Patient Population:

o Inclusion: Adults (=18 years) with histologically confirmed solid tumors harboring PIK3CA
pathway mutations and brain metastases and/or leptomeningeal metastases. Karnofsky
Performance Status (KPS) =70.

o Exclusion: Prior radiotherapy precluding new treatment, serious comorbidities, insulin-treated
diabetes, and hypersensitivity to paxalisib.

¢ Intervention: Paxalisib was administered orally daily concurrently with Whole Brain Radiation
Therapy (WBRT) at 30 Gy in 10 fractions.

e Primary Endpoint: Establish the Maximum Tolerated Dose (MTD) of paxalisib in combination with
cranial RT.

¢ Key Secondary Endpoints: Local recurrence rate, safety, and preliminary efficacy (e.g., overall

response rate per RANO-BM criteria).

Other Development Programs

The search results indicate that paxalisib is under investigation in other oncology areas, which underscores

its potential utility. Early-phase data suggests promise in:

e Triple-Negative Breast Cancer (TNBC): A Phase 1b trial is evaluating paxalisib in combination with
the immunotherapy pembrolizumab and chemotherapy. Early data from one patient showed a >50%
reduction in circulating tumor cells (CTCs) after the first treatment cycle [9].

¢ Glioblastoma: Following a Type C meeting with the FDA, the agency indicated that overall survival
data for paxalisib in newly diagnosed unmethylated glioblastoma could support a standard
approval, contingent on positive results from a future pivotal Phase 3 trial. The design of this trial has
been aligned upon with the FDA [4] [10].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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